molecular formula C7H6N2O2 B1367216 Methyl 5-cyano-1H-pyrrole-2-carboxylate CAS No. 937-19-9

Methyl 5-cyano-1H-pyrrole-2-carboxylate

Cat. No. B1367216
CAS RN: 937-19-9
M. Wt: 150.13 g/mol
InChI Key: OOGGAVZXGHAZIG-UHFFFAOYSA-N
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Description

Methyl 5-cyano-1H-pyrrole-2-carboxylate is a chemical compound with the CAS Number: 937-19-9. It has a molecular weight of 150.14 and its IUPAC name is methyl 5-cyano-1H-pyrrole-2-carboxylate . It is a solid substance stored at refrigerator temperatures .


Molecular Structure Analysis

The InChI code for Methyl 5-cyano-1H-pyrrole-2-carboxylate is 1S/C7H6N2O2/c1-11-7(10)6-3-2-5(4-8)9-6/h2-3,9H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

Methyl 5-cyano-1H-pyrrole-2-carboxylate is a solid substance . It is stored at refrigerator temperatures . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results.

Scientific Research Applications

  • Pharmaceutical Field
    • Pyrrole derivatives have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms .
    • They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
    • Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more .
    • The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton .
    • Py-2-Cs can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro .
  • Organic Materials

    • Pyrrole derivatives are used in the production of organic materials . They are employed in the synthesis of dyes and other colorants due to their ability to form complex structures with metals .
  • Natural Products

    • Pyrrole derivatives are found in many natural products . They are isolated from various sources including plants, microbes, soil, marine life, and others .
  • Antimicrobial, Antifungal, and Antiviral Activities

    • Pyrrolopyrazine derivatives, which contain a pyrrole ring, have shown significant antimicrobial, antifungal, and antiviral activities .
  • Kinase Inhibition

    • Certain pyrrolopyrazine derivatives have shown activity in kinase inhibition, which is important in the regulation of cellular activities .
  • Chemical and Organic Intermediates

    • Methyl 1-methylpyrrole-2-carboxylate, a similar compound to Methyl 5-cyano-1H-pyrrole-2-carboxylate, is used as a chemical and organic intermediate .
  • Antioxidant Activities

    • Pyrrolopyrazine derivatives, which contain a pyrrole ring, have shown significant antioxidant activities .
  • Antitumor Activities

    • Certain pyrrolopyrazine derivatives have shown activity in antitumor treatments .
  • Anti-Inflammatory Activities

    • Pyrrole derivatives are known to have anti-inflammatory properties .
  • Antipsychotic Activities

    • Some drugs containing a pyrrole ring system are known to have antipsychotic properties .
  • β-Adrenergic Antagonist Activities

    • Certain drugs containing a pyrrole ring system are known to have β-adrenergic antagonist properties .
  • Anxiolytic Activities

    • Some drugs containing a pyrrole ring system are known to have anxiolytic properties .

Safety And Hazards

Methyl 5-cyano-1H-pyrrole-2-carboxylate has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, and providing appropriate exhaust ventilation at places where dust is formed .

Relevant Papers There are several papers related to Methyl 5-cyano-1H-pyrrole-2-carboxylate, but specific details or summaries of these papers are not provided in the search results . For a comprehensive analysis, these papers should be retrieved and reviewed in detail.

properties

IUPAC Name

methyl 5-cyano-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c1-11-7(10)6-3-2-5(4-8)9-6/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGGAVZXGHAZIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50508324
Record name Methyl 5-cyano-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-cyano-1H-pyrrole-2-carboxylate

CAS RN

937-19-9
Record name Methyl 5-cyano-1H-pyrrole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-cyano-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-cyano-1H-pyrrole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A 20% solution of TiCl3 (25 ml, 32 mmol) in water was added to a solution of methyl 5-cyano-1-hydroxy-1H-pyrrole-2-carboxylate (Intermediate 128, 2.55 g, 15 mmol) in MeOH. The reaction was heated to an external temperature of 70° C. for 3 hours. The reaction mixture was concentrated to remove MeOH and the residue was partitioned with EtOAc and water. The organic portion was dried with MgSO4 and concentrated to an orange oil.
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TiCl3
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25 mL
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methyl 5-cyano-1-hydroxy-1H-pyrrole-2-carboxylate
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2.55 g
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Intermediate 128
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Yamada, S Ebata, T Hiyama, Y Nakao - Tetrahedron, 2015 - Elsevier
… precedented methyl 5-formyl-1H-pyrrole-2-carboxylate 12 was treated with hydroxylamine and then with phosphorus oxychloride to give methyl 5-cyano-1H-pyrrole-2-carboxylate (4) …
Number of citations: 19 www.sciencedirect.com
T Pinter, C Simhadri, F Hof - The Journal of Organic Chemistry, 2013 - ACS Publications
Tetrazoles are potent anion binders. We report here a new family of tetrazole–pyrrole–amide hosts that arise when a tetrazole is incorporated as a new binding element alongside the …
Number of citations: 18 pubs.acs.org
J Chen, H Peng, J He, X Huan, Z Miao… - Bioorganic & Medicinal …, 2014 - Elsevier
… Cyanidation of pyrrole 19 afforded 20 and its regiomer methyl 5-cyano-1H-pyrrole-2-carboxylate in 1:1 ratio in 35% yield. Amide 23 was prepared by condensation of amine 22 and o-…
Number of citations: 34 www.sciencedirect.com

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